molecular formula C9H6N4OS B13063275 6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No.: B13063275
M. Wt: 218.24 g/mol
InChI Key: JKOKXHCNTALORT-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. The structure includes a carbaldehyde group at position 5 and a 1H-imidazol-1-yl substituent at position 6. This compound’s reactive aldehyde moiety and nitrogen-rich heterocyclic framework make it a candidate for medicinal chemistry applications, particularly in synthesizing derivatives for biological evaluation.

Properties

Molecular Formula

C9H6N4OS

Molecular Weight

218.24 g/mol

IUPAC Name

6-imidazol-1-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C9H6N4OS/c14-5-7-8(12-2-1-10-6-12)11-9-13(7)3-4-15-9/h1-6H

InChI Key

JKOKXHCNTALORT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=C(N3C=CSC3=N2)C=O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

The synthesis can be broken into the following steps:

  • Formation of Thiazole Intermediate:

    • React ethyl bromopyruvate with thiourea in ethanol under reflux for several hours to yield an aminothiazole intermediate.
    • Example: Ethanol as a solvent, reaction time ~4 hours.
  • Cyclization with Imidazole Derivatives:

    • The aminothiazole intermediate undergoes cyclization with phenacyl bromides in ethanol at elevated temperatures.
    • This step forms fused imidazo[2,1-b]thiazole derivatives.
  • Introduction of the Aldehyde Group:

    • The aldehyde functional group is introduced using reagents like trichlorophosphate in chloroform at low temperatures (0°C), followed by refluxing for extended periods (~6 hours).

Alternative One-Pot Methodologies

An ionic liquid-promoted one-pot synthesis has been reported for related imidazo-thiazole compounds. This method uses:

  • Reagents: Ionic liquids such as [bmim]Br, thiosemicarbazide, and phenacyl bromides.
  • Conditions: The reaction mixture is stirred at 80°C for 30–45 minutes in ethanol.
  • Advantages: Simplified procedure and reduced reaction time compared to traditional multi-step syntheses.

Optimization Parameters

Solvents

  • Commonly used solvents include ethanol, dichloromethane (DCM), and chloroform.
  • Solvent choice impacts yield and purity; ethanol is preferred for its eco-friendly nature.

Catalysts

  • Catalysts such as triethylamine or ionic liquids enhance reaction rates and selectivity.

Temperature

  • Controlled temperatures (e.g., 0°C during aldehyde introduction) are crucial to avoid side reactions.

Analytical Characterization

After synthesis, the compound's structure and purity are confirmed using:

Data Summary Table

Step Reagents/Conditions Solvent Temperature Time
1 Thiourea + Ethyl Bromopyruvate Ethanol Reflux ~4 hours
2 Aminothiazole + Phenacyl Bromide Ethanol Reflux ~6 hours
3 Trichlorophosphate Chloroform 0°C → Reflux ~6 hours
Alt Thiosemicarbazide + Ionic Liquid + Phenacyl Bromide Ethanol + [bmim]Br 80°C ~30–45 min

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

(a) CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime)

  • CAR Agonism : CITCO is a well-characterized selective agonist of the constitutive androstane receptor (CAR), promoting nuclear translocation and transcriptional activation of detoxification genes (e.g., CYP2B6, CYP3A4) .
  • Gene Regulation : Upregulates CYP2B6 (2.19-fold) and downregulates CYP2E1 (0.86-fold) in human hepatocytes .

(b) 6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

  • Structural Features : The 1H-imidazol-1-yl group at position 6 introduces additional hydrogen-bonding capacity compared to CITCO’s lipophilic 4-chlorophenyl group. This may enhance solubility but reduce membrane permeability.
  • Reactivity: The carbaldehyde group at position 5 allows for derivatization (e.g., oxime, hydrazone formation), similar to CITCO’s oxime moiety.
  • Hypothetical Applications : While direct data are lacking, structural parallels to CITCO suggest possible interactions with nuclear receptors (e.g., CAR, PXR) or enzymatic targets. The imidazole substituent may confer unique selectivity profiles compared to aryl-substituted analogs .

Structure-Activity Relationship (SAR) Insights

  • Position 6 Substituents :
    • Aryl Groups (e.g., 4-chlorophenyl in CITCO) : Enhance lipophilicity and CAR binding affinity.
    • Heterocycles (e.g., 1H-imidazol-1-yl) : May improve solubility and enable interactions with polar residues in target proteins.
  • Position 5 Functional Groups :
    • Oxime (CITCO) : Stabilizes the compound and facilitates CAR activation via direct ligand-receptor interaction .
    • Carbaldehyde : Offers synthetic versatility but may reduce metabolic stability compared to oxime derivatives.

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